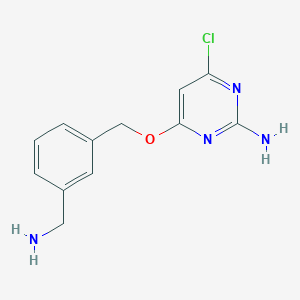
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine is an organic compound with a complex structure that includes a benzyl group, an aminomethyl group, and a chloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The initial step involves the preparation of the benzyl intermediate through a reaction between benzyl chloride and an appropriate amine under basic conditions.
Introduction of the Aminomethyl Group: The benzyl intermediate is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Coupling with Chloropyrimidine: The final step involves the coupling of the aminomethyl benzyl intermediate with 6-chloropyrimidine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Applications De Recherche Scientifique
4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminomethyl and chloropyrimidine groups can facilitate interactions with biological molecules, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3-(Aminomethyl)benzyl)oxy)-6-fluoropyrimidin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
4-((3-(Aminomethyl)benzyl)oxy)-6-bromopyrimidin-2-amine: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 4-((3-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-2-amine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloropyrimidine moiety, in particular, can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H13ClN4O |
|---|---|
Poids moléculaire |
264.71 g/mol |
Nom IUPAC |
4-[[3-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-5-11(17-12(15)16-10)18-7-9-3-1-2-8(4-9)6-14/h1-5H,6-7,14H2,(H2,15,16,17) |
Clé InChI |
VPWLHYJRDVIXAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)COC2=CC(=NC(=N2)N)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


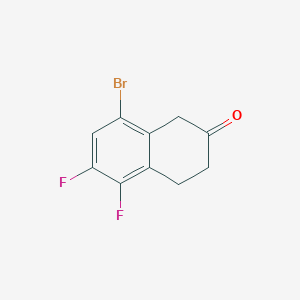

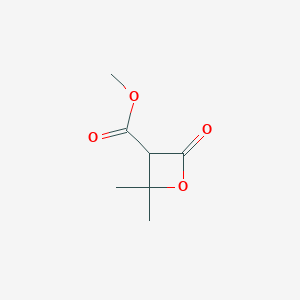

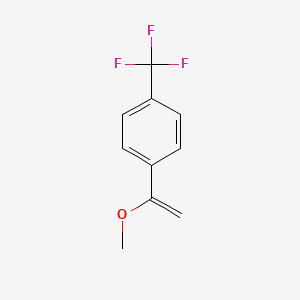
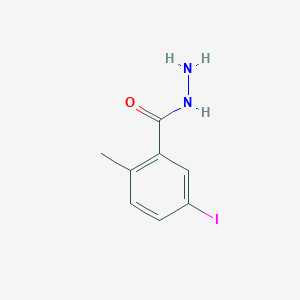
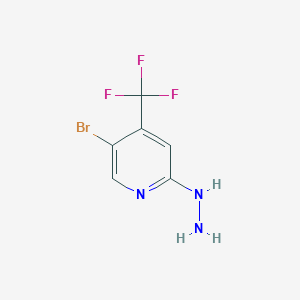

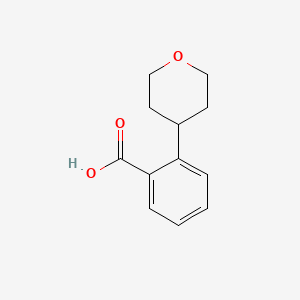



![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)
